molecular formula C7H11N3 B15072476 3-(2-Hydrazinylethyl)pyridine

3-(2-Hydrazinylethyl)pyridine

Cat. No.: B15072476
M. Wt: 137.18 g/mol
InChI Key: SDYSHKDMWRNQER-UHFFFAOYSA-N
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Description

3-(2-Hydrazinylethyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines It is characterized by the presence of a pyridine ring substituted with a hydrazinylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydrazinylethyl)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . The choice of solvent and temperature conditions depends on the structure of the initial halogen-substituted pyridine.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydrazinylethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can modify the hydrazine group, leading to different functionalized products.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

Scientific Research Applications

3-(2-Hydrazinylethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydrazinylethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazine group in the compound is highly reactive, allowing it to form covalent bonds with various biomolecules. This interaction can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and antiulcer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Hydrazinylethyl)pyridine include other hydrazinopyridines, such as:

  • 2-Hydrazinopyridine
  • 4-Hydrazinopyridine
  • 2,4-Dihydrazinopyridine

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-pyridin-3-ylethylhydrazine

InChI

InChI=1S/C7H11N3/c8-10-5-3-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2

InChI Key

SDYSHKDMWRNQER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCNN

Origin of Product

United States

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